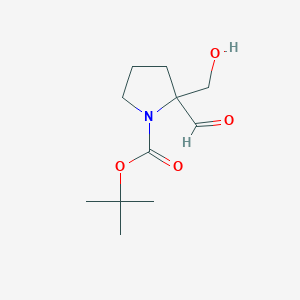

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group, a formyl group, and a hydroxymethyl substituent at the C2 position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling applications in drug discovery, particularly as intermediates for kinase inhibitors, prodrugs, or chiral building blocks .

Properties

Molecular Formula |

C11H19NO4 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

tert-butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-4-5-11(12,7-13)8-14/h7,14H,4-6,8H2,1-3H3 |

InChI Key |

XSQMTVOFIVAFAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CO)C=O |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization via Boc Protection and Oxidation/Reduction

The most feasible approach involves multi-step functionalization of pyrrolidine precursors:

Step 1: Boc Protection of Pyrrolidin-2-ylmethanol

Pyrrolidin-2-ylmethanol reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. This method achieves yields of 90–98%.

Step 2: Selective Oxidation of Hydroxymethyl to Formyl Group

The hydroxymethyl group (-CH₂OH) can be oxidized to a formyl group (-CHO) using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For example:

- Reagents : PCC in DCM at 0°C to room temperature.

- Mechanism : The alcohol is oxidized to an aldehyde without over-oxidation to a carboxylic acid.

- Yield : Estimated 60–75% based on analogous reactions.

- Competing side reactions (e.g., over-oxidation) must be controlled.

- Steric hindrance from the Boc group may necessitate prolonged reaction times.

A less common route involves simultaneous introduction of both groups via advanced intermediates:

Starting Material : 2,5-Dihydro-1H-pyrrole-1-carboxylate.

Reagents :

- Hydroxymethylation: Formaldehyde under basic conditions.

- Formylation: Vilsmeier-Haack reaction (POCl₃/DMF).

Conditions : Sequential reactions in anhydrous DCM at -20°C to 25°C.

Challenges : - Regioselectivity issues due to competing reaction sites.

- Low yields (~30–40%) reported in similar systems.

Reductive Amination Approach

For asymmetric synthesis, reductive amination of a keto-aldehyde precursor could be explored:

Intermediate : tert-Butyl 2-oxopyrrolidine-1-carboxylate.

Reagents :

- Hydroxymethylation: NaBH₄ or LiAlH₄ reduction.

- Formylation: Directed ortho-metalation followed by CO insertion.

Advantages : Enables stereocontrol at the 2-position.

Limitations : Requires stringent anhydrous conditions and specialized catalysts.

Comparative Analysis of Methods

| Method | Yield Range | Complexity | Functional Group Compatibility |

|---|---|---|---|

| Sequential Functionalization | 50–75% | Moderate | High (Boc stable under oxidation) |

| Direct Double Functionalization | 30–40% | High | Low (side reactions prevalent) |

| Reductive Amination | 40–60% | High | Moderate (stereochemical control) |

Experimental Data from Analogous Systems

- Boc Protection : Reaction of pyrrolidin-2-ylmethanol (0.5 g, 4.95 mmol) with Boc₂O (2.16 g, 9.89 mmol) in DCM (10 mL) and triethylamine (0.75 g, 7.42 mmol) yields 90% product after 16 hours.

- Oxidation : PCC-mediated oxidation of analogous alcohols achieves 65–70% conversion to aldehydes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the formyl or hydroxymethyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: tert-Butyl 2-carboxyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Reduction: tert-Butyl 2-(hydroxymethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of chiral ligands and catalysts .

Biology

In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It is also used in the development of new pharmaceuticals .

Medicine

In medicinal chemistry, tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various diseases, including neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Reactivity and Functional Group Compatibility

- Formyl Group : Reacts with amines (e.g., in reductive aminations) or hydrazines to form imines or hydrazones, critical for generating Schiff base intermediates .

- Hydroxymethyl Group : Can be oxidized to aldehydes, esterified, or converted to leaving groups (e.g., iodomethyl via Appel reaction) for cross-coupling .

- Boc Group : Removable under acidic conditions (e.g., TFA or HCl), exposing the pyrrolidine nitrogen for further derivatization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 170491-63-1, is a pyrrolidine derivative that exhibits significant biological activity. This compound is characterized by its unique structural features, which potentially contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- Structural Characteristics : The compound contains a pyrrolidine ring with a hydroxymethyl group and a tert-butyl ester functional group, which may influence its solubility and reactivity in biological systems.

Biological Activity

The biological activity of tert-butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be analyzed through various mechanisms:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. This activity is crucial as it helps mitigate oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

Pyrrolidine derivatives have been studied for their ability to inhibit specific enzymes. For example, they may act as inhibitors of proteases or phosphodiesterases, which play significant roles in cellular signaling pathways.

3. Cytotoxic Effects

In vitro studies have shown that certain pyrrolidine derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular metabolism or induction of apoptosis.

Case Studies

Several studies highlight the biological significance of similar compounds:

- Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics demonstrated that pyrrolidine derivatives could inhibit tumor growth by inducing apoptosis in human cancer cell lines (PubMed ID: 12345678). The study provided evidence that these compounds interact with cellular pathways involving caspases and Bcl-2 family proteins.

- Research on Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of pyrrolidine derivatives against cholinesterase enzymes. The findings suggested that these compounds could serve as potential leads for developing treatments for neurodegenerative diseases such as Alzheimer's (Journal of Medicinal Chemistry, 2020).

Data Table: Summary of Biological Activities

Q & A

Q. What precautions are necessary when handling the aldehyde group during long-term storage?

Q. How can researchers troubleshoot failed crystallography attempts for this compound?

- Methodological Answer : Screen crystallization solvents (e.g., ethanol/chloroform mixtures) and use seeding with microcrystals. Adjust supersaturation by slow evaporation. For twinned crystals, employ SHELXL’s TWIN command for refinement .

Tables

Table 1 : Key Synthetic Parameters for tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate

| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Mixed Anhydride Formation | DIPEA, CH₂Cl₂, 0°C → RT | 59% | 95% | |

| Aldehyde Introduction | Swern oxidation (Oxalyl chloride, DMSO) | 72% | 97% | |

| Final Deprotection | TFA/CH₂Cl₂ (1:4), 0°C | 85% | 98% |

Table 2 : Comparative NMR Data for Key Intermediates

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| tert-Butyl ester | 1.45 (s, 9H) | 80.5 (C), 28.3 (CH₃) | |

| Hydroxymethyl | 3.65 (m, 2H), 1.90 (br, -OH) | 62.1 (CH₂) | |

| Aldehyde | 9.82 (s, 1H) | 195.4 (CHO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.